molecular formula C17H16N4O3 B5505295 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide

Cat. No.: B5505295
M. Wt: 324.33 g/mol
InChI Key: JPRUSVVGPCANJQ-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide is a benzimidazole-linked benzamide derivative. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and aromatic stability, while the nitro and methyl substituents on the benzamide ring may influence electronic properties and bioactivity .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-6-7-12(10-15(11)21(23)24)17(22)18-9-8-16-19-13-4-2-3-5-14(13)20-16/h2-7,10H,8-9H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRUSVVGPCANJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various benzimidazole derivatives, including N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide, which demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism is thought to involve interference with bacterial cell wall synthesis and function, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

Benzimidazole derivatives have also been explored for their anti-inflammatory effects. In several studies, compounds similar to this compound exhibited significant inhibition of inflammatory mediators. For instance, compounds were tested against COX enzymes, showing promising results in reducing inflammation comparable to standard anti-inflammatory drugs .

Case Studies

StudyFindings
Sharma et al. (2017)Compounds similar to this compound showed up to 97% reduction in edema in animal models compared to control groups.Suggests strong anti-inflammatory potential suitable for further clinical evaluation.
Rathore et al. (2017)Demonstrated significant COX-2 inhibition with derivatives exhibiting structural similarities to the compound .Indicates potential as a selective anti-inflammatory agent .
Chikkula and Sundararajan (2017)Reported analgesic activities of related benzimidazole compounds that could translate to this compound.Supports exploration as a pain management option .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps starting from readily available precursors such as 4-methyl-3-nitrobenzoic acid and ethyl derivatives of benzimidazole. The synthetic pathway typically includes the formation of amide bonds through coupling reactions, often utilizing coupling agents or catalysts to enhance yield and purity .

Future Research Directions

Given the promising results observed in preliminary studies, future research should focus on:

  • Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its pharmacological effects.
  • Analog Development : Synthesizing and testing analogs with modified structures to improve potency and selectivity against specific targets.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituents on the benzamide ring, impacting molecular weight, polarity, and solubility:

Compound Name Substituents (Benzamide Ring) Molecular Formula Molecular Weight Key References
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide 4-Bromo C₁₆H₁₄BrN₃O 344.21
Target Compound (hypothetical) 4-Methyl, 3-nitro C₁₇H₁₅N₄O₃* ~335.33*
N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives Varied (e.g., nitro, methyl) Varies Varies

*Calculated based on structural similarity.

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (strong electron-withdrawing) at position 3 in the target compound may enhance electrophilicity compared to the 4-bromo analog (moderate electron-withdrawing) . This could influence binding to biological targets like enzymes or receptors.

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antitumor and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The structural formula is represented as follows:

C15H12N4O3\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}_3

This compound features a nitro group and a benzimidazole moiety, which are critical for its biological interactions.

Antitumor Activity

Recent studies have demonstrated that compounds with benzimidazole structures exhibit significant antitumor properties. For instance, a study evaluating various benzimidazole derivatives found that certain compounds exhibited high potential to inhibit cell proliferation across multiple cancer cell lines. Specifically, in 2D assays, the IC50 values for selected compounds were reported as follows:

CompoundCell LineIC50 (μM)
5HCC8276.26 ± 0.33
6NCI-H3586.48 ± 0.11
9HCC82720.46 ± 8.63
15NCI-H35816.00 ± 9.38

These results indicate that this compound may possess similar antitumor activity, warranting further investigation into its efficacy and mechanism of action .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity. A study highlighted that several benzimidazole derivatives demonstrated effective inhibition against various bacterial strains. The presence of the nitro group was noted to enhance this activity, suggesting a possible mechanism involving disruption of microbial DNA or protein synthesis .

The proposed mechanisms for the biological activity of this compound include:

  • DNA Binding : Compounds with similar structures have been shown to bind within the minor groove of DNA, potentially interfering with replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways, contributing to its antitumor effects .
  • Receptor Interaction : In silico studies suggest effective binding to serotonin receptors (5-HT4R and 5-HT7R), indicating potential roles in modulating neurotransmitter systems .

Case Studies

A notable case study involved the evaluation of a series of benzimidazole derivatives for their biological activities. The study concluded that modifications on the benzimidazole scaffold significantly influenced their potency against cancer cell lines and bacterial pathogens. The introduction of specific substituents, such as nitro or chloro groups, was found to enhance both antitumor and antimicrobial activities.

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